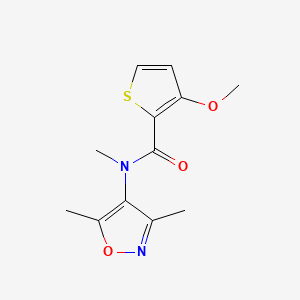
2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is a chemical compound that belongs to the class of sulfonyl isoindoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been investigated for its potential to improve cognitive function and to protect against neuronal damage in neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.
将来の方向性
There are several potential future directions for research on 2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal and human studies. Another potential direction is the development of novel derivatives of this compound with improved biological activity and selectivity. Finally, studies on the toxicology and environmental impact of this compound may also be warranted.
In conclusion, 2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is a promising compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop novel derivatives with improved biological activity and selectivity.
合成法
The synthesis of 2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The yield of the synthesis method is reported to be high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
2-(4-Methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-10-2-4-11(5-3-10)20(17,18)16-8-12-13(9-16)15-7-6-14(12)19-15/h2-5,12-15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVYUJSIZIZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C4CCC(C3C2)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)
![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)




![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)

![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)